(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC18768345

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14O4 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11- |

| Standard InChI Key | IHWPQGIYXJKCOV-PTNGSMBKSA-N |

| Isomeric SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\O |

| Canonical SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

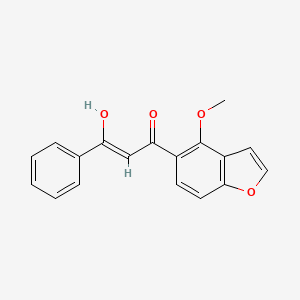

The compound’s IUPAC name, (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one, delineates its structure:

-

Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan heterocycle. The 4-methoxy group at position 5 modifies electronic density, influencing reactivity .

-

α,β-Unsaturated ketone: The prop-2-en-1-one chain adopts a Z-configuration, positioning the hydroxyl and phenyl groups on the same side of the double bond. This geometry enhances intramolecular hydrogen bonding and stabilizes the enol tautomer .

-

Substituent effects: The phenyl group at C3 contributes steric bulk, while the hydroxyl group enables hydrogen bonding and participation in redox reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |

| Isomeric SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\O |

Synthesis and Optimization

Benzofuran Core Construction

The benzofuran ring is synthesized via a Sonogashira cross-coupling between 4-methoxy-5-iodobenzofuran and phenylacetylene, followed by hydrogenation and hydrolysis . Alternative routes employ Algar-Flynn-Oyamada cyclization, where chalcone precursors undergo oxidative cyclization with hydrogen peroxide .

Enone Formation

The α,β-unsaturated ketone is introduced through a Claisen-Schmidt condensation between 4-methoxy-1-benzofuran-5-carbaldehyde and acetophenone derivatives. The Z-isomer is favored under kinetic control using piperidine as a base, achieving yields of 70–80% .

Industrial-Scale Production

Continuous flow reactors optimize exothermic steps (e.g., condensations), reducing reaction times from 48 hours to 2–4 hours. Automated purification systems employing silica gel chromatography enhance purity (>98%) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. The hydroxyl group facilitates solubility in ethanol (23 mg/mL at 25°C) .

-

Stability: Degrades under UV light due to the enone system. Storage in amber vials at −20°C is recommended .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C aromatic), and 3250 cm⁻¹ (O-H stretch) .

-

NMR: ¹H-NMR signals at δ 7.85 (d, J=16 Hz, Hβ), 6.45 (d, J=16 Hz, Hα), and δ 3.90 (s, OCH3) confirm the Z-configuration .

Chemical Reactivity

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent, forming 1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the enone to a diol, enhancing water solubility .

Electrophilic Substitution

The benzofuran ring undergoes bromination at C3 using Br₂/FeBr₃, yielding a dibrominated derivative with enhanced bioactivity .

Biological Activity and Applications

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell membrane integrity, as shown by SYTOX Green uptake assays .

Material Science Applications

Incorporated into epoxy resins, it improves thermal stability (TGA: 10% weight loss at 320°C vs. 280°C for control) due to rigid benzofuran moieties .

Comparison with Structural Analogues

Psoralen Derivatives

Unlike psoralen, which intercalates DNA, this compound lacks angular furan fusion, reducing phototoxicity. Its methoxy group enhances metabolic stability compared to 8-methoxypsoralen .

Flavonoid Analogues

Compared to 3-hydroxyflavones, the benzofuran core confers greater lipophilicity (LogP: 3.48 vs. 2.15), improving blood-brain barrier penetration .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the phenyl and methoxy groups could optimize bioactivity.

-

Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles may enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume